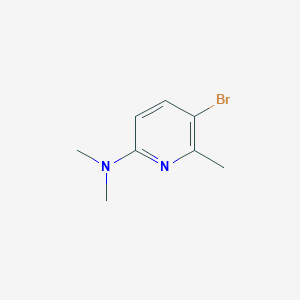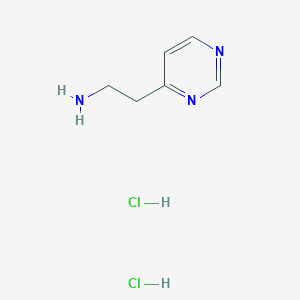
2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C₆H₁₁Cl₂N₃. It is a derivative of pyrimidine, an aromatic heterocycle that is a critical component of DNA and RNA. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride
Uniqueness
2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds.
Propriétés
Numéro CAS |
856973-38-1 |
|---|---|
Formule moléculaire |
C6H10ClN3 |
Poids moléculaire |
159.62 g/mol |
Nom IUPAC |
2-pyrimidin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-1-6-2-4-8-5-9-6;/h2,4-5H,1,3,7H2;1H |
Clé InChI |
LCBNHPPCYVKMHM-UHFFFAOYSA-N |
SMILES |
C1=CN=CN=C1CCN.Cl.Cl |
SMILES canonique |
C1=CN=CN=C1CCN.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)


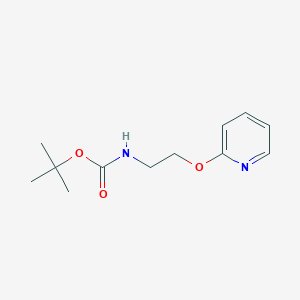
![tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375499.png)

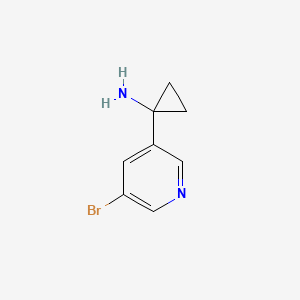
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)
![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)
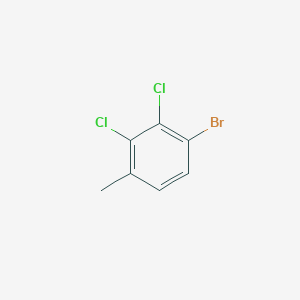
![Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride](/img/structure/B1375510.png)

![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)
